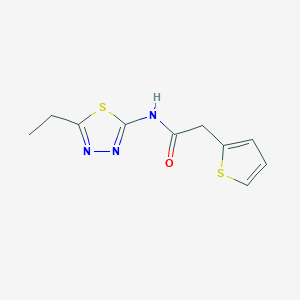![molecular formula C11H13NO5S B445224 4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid CAS No. 495375-57-0](/img/structure/B445224.png)
4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C13H15N1O5 . It is a derivative of butanoic acid, with an amino group and a methoxycarbonyl group attached to a methylthienyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a butanoic acid backbone, a thienyl group (a five-membered aromatic ring containing four carbon atoms and one sulfur atom), a methoxycarbonyl group (a carbonyl group with a methoxy group attached), and an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carbonyl and amino groups could impact its solubility in different solvents. The aromatic thienyl group could contribute to its stability and reactivity .Scientific Research Applications
Applications in Cell Apoptosis and Cancer Research
Apoptosis Induction in Human Cells : A study found that a similar compound, 4-Methylthio-2-oxobutanoic acid (MTOB), inhibits the growth of human cell lines in a dose-dependent manner. It induces apoptosis and reduces the activity of ornithine decarboxylase (ODC) but does not affect ODC mRNA. Interestingly, MTOB's apoptosis induction was more potent than that of the ODC-specific inhibitor difluoromethylornithine (DFMO), suggesting that MTOB activates apoptosis via mechanisms other than ODC inhibition (Tang et al., 2006).
Role in Cellular Mediation of Apoptosis : Another study on a similar compound showed that 4-Methylthio-2-oxobutanoic acid is a precursor of methional, a potent inducer of apoptosis in a murine lymphoid cell line. The research demonstrated the essential role of the methylthio group on the propanal moiety in inducing apoptosis (Quash et al., 1995).
Synthetic Chemistry and Medicinal Applications
Development of Benzoheterocyclic Compounds : A study synthesized benzoheterocyclic compounds, including [(methoxyphenyl)amino]oxoalkanoic acid esters, and tested them as inhibitors of enzymes and inducers of bronchospasm. These compounds showed potential as leukotriene D4 antagonists and 5-lipoxygenase inhibitors (Musser et al., 1987).
Molecular Structure Analysis : A study focused on the molecular structure, hyperpolarizability, and electronic properties of a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research provides insights into the compound's stability, charge transfer, and electrostatic potential, which are relevant in developing materials with specific optical properties (Raju et al., 2015).
Analytical Chemistry and Environmental Applications
Sensitive ELISA Development : A study developed a sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of the insecticide fenthion in fruit samples, using fenthion haptens structurally related to 4-oxobutanoic acid derivatives (Zhang et al., 2008).
Molecular Docking and Vibrational Studies : Another research focused on molecular docking, vibrational, structural, and optical studies of 4-oxobutanoic acid derivatives. These studies are crucial in understanding the compound's interaction with biological targets, indicating their potential pharmacological importance (Vanasundari et al., 2018).
Biomedical Research and Drug Development
- Synthesis of Fluorescent Probes for Alzheimer’s Disease : A novel fluorescent probe for β-amyloids was synthesized using a compound structurally related to 4-oxobutanoic acid. This probe has high binding affinities toward Aβ aggregates, demonstrating its potential in Alzheimer’s disease diagnosis (Fa et al., 2015).
Future Directions
properties
IUPAC Name |
4-[(3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-6-5-7(11(16)17-2)10(18-6)12-8(13)3-4-9(14)15/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZLKOGYCCKKBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[3-(3,4-dichlorophenyl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445141.png)
![N,5-bis(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445143.png)
![Methyl 2-({4-[(4-propylphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445146.png)
![4-[(4-propylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B445147.png)
![5-(4-bromophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445148.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445150.png)
![5-(4-bromophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445151.png)
![4-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B445152.png)
![5-(4-bromophenyl)-3-chloro-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445153.png)
![3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445155.png)

![4-bromo-1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B445160.png)
![5-(4-bromophenyl)-3-chloro-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445162.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445165.png)